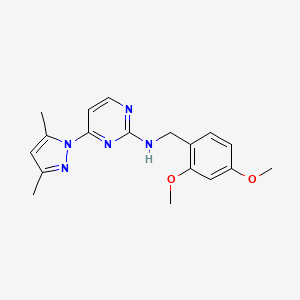

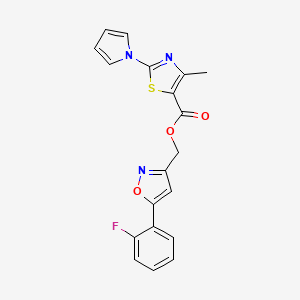

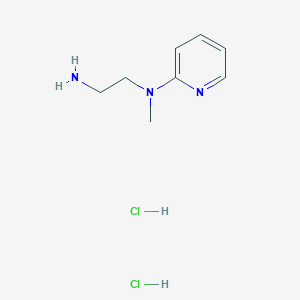

N-(2,4-dimethoxybenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dimethoxybenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine, also known as DM-1, is a small molecule that has been studied for its potential use in cancer treatment. DM-1 is a derivative of the natural product maytansine, which has been shown to have potent anti-cancer activity. However, maytansine is too toxic for use in humans, and DM-1 was developed as a less toxic alternative.

Applications De Recherche Scientifique

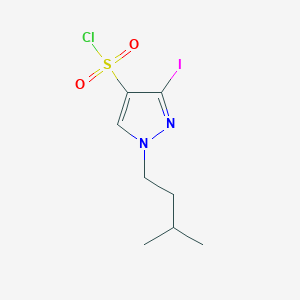

Insecticidal and Antibacterial Potential : A study by Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics, closely related to the compound , and evaluated their insecticidal and antibacterial potential. The study highlighted the relevance of these compounds in pest control and combating microbial infections.

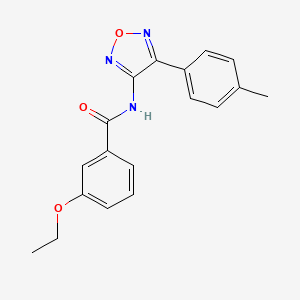

Antitumor, Antifungal, and Antibacterial Activities : Titi et al. (2020) conducted a study on hydroxymethyl pyrazole derivatives, which are structurally similar to the compound . Their research indicated significant biological activity against breast cancer and microbes, emphasizing the potential of these compounds in cancer therapy and infection control.

Synthesis for Biomedical Screening : Han et al. (2009) developed a method for synthesizing a series of new heterocyclic compounds, including pyrimido[4,5-b][1,6]-naphthyridine and pyrazolo[3,4-b][1,6]naphthyridine, which are structurally related to the compound of interest. This study, found in the Journal of Combinatorial Chemistry, demonstrates the utility of these compounds in fast, small-scale synthesis for biomedical applications.

Anticancer Activity : Research by Abdellatif et al. (2014) focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing potential in inhibiting the growth of human breast adenocarcinoma cells. This study highlights the potential use of these compounds in cancer treatment.

Antimicrobial Evaluation : A study by Sirakanyan et al. (2021) synthesized cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and evaluated their antimicrobial activity. The presence of a 3,5-dimethyl-1H-pyrazol-1-yl moiety, similar to the compound of interest, was crucial for their activity, underscoring the importance of structural components in drug design.

Chemical Transformations Prediction : Wang et al. (2006) utilized tandem mass spectrometry to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, closely related to the compound . This research, published in the Journal of The American Society for Mass Spectrometry, demonstrates the compound's potential in understanding reaction mechanisms and developing new synthetic pathways.

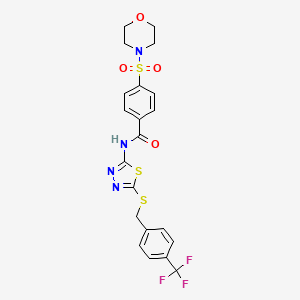

Enzymatic Evaluation and Therapeutic Applications : Hassan et al. (2022) prepared pyrazolo[1,5‐a]pyrimidine‐based compounds and evaluated their antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities. This study, found in Drug Development Research, emphasizes the broad therapeutic potential of such compounds.

Antifungal Effect : Research by Jafar et al. (2017) synthesized 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound and evaluated their antifungal effects. This study provides insights into the potential use of these compounds as antifungal agents.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, certain indole derivatives have shown inhibitory activity against influenza A . Similarly, some imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Compounds with similar structures have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12-9-13(2)23(22-12)17-7-8-19-18(21-17)20-11-14-5-6-15(24-3)10-16(14)25-4/h5-10H,11H2,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOHSXXLNHSCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC=C2)NCC3=C(C=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxybenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Chlorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2774869.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2774873.png)

![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2774880.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid](/img/structure/B2774883.png)

![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2774885.png)

![9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)